molecular formula C12H18N2O B086606 1-(2-Ethoxyphenyl)piperazine CAS No. 13339-01-0

1-(2-Ethoxyphenyl)piperazine

Cat. No. B086606
CAS RN: 13339-01-0
M. Wt: 206.28 g/mol
InChI Key: FBQIUSDQWOLCNY-UHFFFAOYSA-N
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Description

“1-(2-Ethoxyphenyl)piperazine” is an organic compound with the empirical formula C12H18N2O. It’s a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . This compound may be used in chemical synthesis studies .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(2-Ethoxyphenyl)piperazine”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of “1-(2-Ethoxyphenyl)piperazine” is 206.28 Da . When it forms a monohydrochloride, its molecular weight increases to 242.75 Da .


Physical And Chemical Properties Analysis

“1-(2-Ethoxyphenyl)piperazine” has a melting point of 207-209°C . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Positron Emission Tomography (PET) Imaging : 1-(2-Ethoxyphenyl)piperazine derivatives have been used in PET imaging studies, particularly as radiolabeled antagonists for studying serotonin receptors. For instance, [18F]p-MPPF, a derivative of 1-(2-Ethoxyphenyl)piperazine, has been employed for the study of 5-HT1A receptors, facilitating research into serotonergic neurotransmission (Plenevaux et al., 2000).

  • Dopamine Uptake Inhibition : Compounds like GBR-12909, which is structurally related to 1-(2-Ethoxyphenyl)piperazine, have been synthesized as dopamine uptake inhibitors. This includes the development of scalable synthesis processes for such compounds, indicating their potential in neurological research and therapeutic applications (Ironside et al., 2002).

  • HIV-1 Reverse Transcriptase Inhibition : Piperazine derivatives, including those similar to 1-(2-Ethoxyphenyl)piperazine, have been explored as non-nucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating potential applications in antiviral therapy (Romero et al., 1994).

  • Analgesic Properties : Certain N'-acylated phenylpiperazines, closely related to 1-(2-Ethoxyphenyl)piperazine, have shown significant analgesic activities, suggesting potential applications in pain management (Oepen et al., 1988).

  • Antihistamine Activity : Cetirizine, a piperazine antihistamine, has been effective in treating conditions like urticaria and allergic rhinitis. Its structure and activity suggest the relevance of 1-(2-Ethoxyphenyl)piperazine derivatives in allergy treatment (Arlette, 1991).

  • Antifungal Applications : Some piperazine derivatives have been synthesized and shown to inhibit the morphological transition and virulence of Candida albicans, indicating potential as antifungal agents (Zhao et al., 2018).

  • Cocaine Abuse Therapeutics : Chiral hydroxyl-containing derivatives of 1-(2-Ethoxyphenyl)piperazine have been investigated for their potential as long-acting therapeutic agents in the treatment of cocaine abuse (Hsin et al., 2003).

Safety And Hazards

“1-(2-Ethoxyphenyl)piperazine” is classified as Acute Tox. 4 Oral, indicating it can be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2-ethoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-15-12-6-4-3-5-11(12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQIUSDQWOLCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928092
Record name 1-(2-Ethoxyphenyl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)piperazine

CAS RN

13339-01-0, 83081-75-8
Record name 1-(2-Ethoxyphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13339-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Ethoxyphenyl)piperazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Ethoxyphenyl)piperazinium chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Ethoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-ethoxyphenyl)piperazinium chloride
Source European Chemicals Agency (ECHA)
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Record name 1-(2-ethoxyphenyl)piperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
O Caputo, F Rocco, G Grosa - European journal of drug metabolism and …, 1994 - Springer
The metabolic fate of central analgesic 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl) piperazine (D-16120), was studied in vitro with phenobarbital 3-methylcholanthrene and clofibrate …
Number of citations: 9 link.springer.com
J Handzlik, E Szymańska, K Nędza, M Kubacka… - Bioorganic & medicinal …, 2011 - Elsevier
The study is focused on (2-alkoxy)phenylpiperazine derivatives of 1-(2-hydroxy-3-(4-arylpiperazin-1-yl)propyl)-5,5-diphenylimidazolidine-2,4-dione with alkyl or ester substituents at N3 …
Number of citations: 30 www.sciencedirect.com
JJ Huang, YJ Huang, L Zhu, M Yuan… - Die Pharmazie-An …, 2014 - ingentaconnect.com
α 1-AR antagonists are currently first-line therapy for lower urinary tract symptoms associated with benign prostatic hyperplasia (LUTS/BPH). In this study, we report the synthesis of a …
Number of citations: 14 www.ingentaconnect.com
J Handzlik, D Maciąg, M Kubacka, S Mogilski… - Bioorganic & medicinal …, 2008 - Elsevier
In the search for new antiarrhythmic agents, some active 2-methoxyphenylpiperazine derivatives of phenytoin were obtained as a chemical modification of compound AZ-99 (3-ethyl-1-[2…
Number of citations: 52 www.sciencedirect.com
A SHIOZAWA, Y ICHIKAWA, C KOMURO… - Chemical and …, 1984 - jstage.jst.go.jp
A series of novel 6-[w-(4—aryl-l-piperazinyl) alkyl]-5, 6, 7, 8-tetrahydro-l, 6-naphthyridines was synthesized and evaluated for antivertigo activity by testing their ability to inhibit …
Number of citations: 12 www.jstage.jst.go.jp
L Betti, M Zanelli, G Giannaccini, F Manetti… - Bioorganic & Medicinal …, 2006 - Elsevier
We report the design and synthesis of a new class of piperazine-pyridazinone analogues. The arylpiperazine moiety, the length of the spacer, and the terminal molecular fragment were …
Number of citations: 51 www.sciencedirect.com
G Strappaghetti, C Brodi, G Giannaccini… - Bioorganic & medicinal …, 2006 - Elsevier
Continuing our research aimed at obtaining new compounds with high affinity and selectivity toward α 1 -AR, a new series of arylpiperazine derivatives was designed, synthesized, and …
Number of citations: 35 www.sciencedirect.com
F Fiorino, E Magli, E Kędzierska, A Ciano… - Bioorganic & Medicinal …, 2017 - Elsevier
Picolinamide derivatives, linked to an arylpiperazine moiety, were prepared and their affinity to 5-HT 1A , 5-HT 2A and 5-HT 2C receptors was evaluated. The combination of structural …
Number of citations: 24 www.sciencedirect.com
L Betti, M Floridi, G Giannaccini, F Manetti… - Bioorganic & medicinal …, 2003 - Elsevier
Our previous work on pyridazinone–arylpiperazine derivatives suggested some structural features that a compound should have to show high affinity and good selectivity for α 1 …
Number of citations: 45 www.sciencedirect.com
Y Oshiro, S Sato, N Kurahashi, T Tanaka… - Journal of medicinal …, 1998 - ACS Publications
To develop a novel antipsychotic agent which is an agonist of dopamine (DA) autoreceptors and an antagonist of postsynaptic DA receptors, a series of 7-[4-[4-(substituted phenyl)-1-…
Number of citations: 223 pubs.acs.org

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